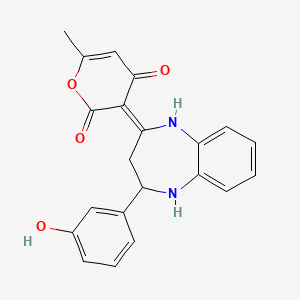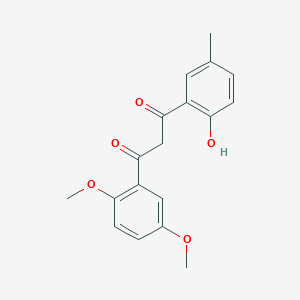
N-(2,6-dichlorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,6-Dichlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H9Cl2NO2S . It is a molecule that is bent at the S atom with a C—SO2—NH—C torsion angle of 82.5° .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “this compound”, has been studied in the context of developing anticancer and antimicrobial agents . The synthesis process involves reacting 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate .Molecular Structure Analysis
The molecular weight of “this compound” is approximately 302.176 Da . The molecule is bent at the S atom, and the benzene rings are tilted relative to each other .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 302.176 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-10-7-4-8-11(14)12(10)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQELSZQJFRLUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B7882823.png)

![3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B7882834.png)


![4-{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B7882860.png)




![3-[(2-Formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B7882892.png)



